Cas no 2416235-48-6 (2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one)

2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one 化学的及び物理的性質
名前と識別子
-
- 2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one
- 2416235-48-6
- 2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one
- EN300-7549030
-
- インチ: 1S/C5H6BrN3O2/c6-3-2(1-10)8-5(7)9-4(3)11/h10H,1H2,(H3,7,8,9,11)
- InChIKey: FVSWHAIVJPQVMI-UHFFFAOYSA-N
- ほほえんだ: BrC1C(NC(N)=NC=1CO)=O
計算された属性
- せいみつぶんしりょう: 218.96434g/mol
- どういたいしつりょう: 218.96434g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 87.7Ų
2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7549030-5.0g |
2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one |
2416235-48-6 | 95.0% | 5.0g |
$1530.0 | 2025-02-24 | |
Enamine | EN300-7549030-0.5g |
2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one |
2416235-48-6 | 95.0% | 0.5g |
$407.0 | 2025-02-24 | |
Enamine | EN300-7549030-10.0g |
2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one |
2416235-48-6 | 95.0% | 10.0g |
$2269.0 | 2025-02-24 | |
1PlusChem | 1P028Y4Q-1g |
2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one |
2416235-48-6 | 95% | 1g |
$715.00 | 2024-05-21 | |
1PlusChem | 1P028Y4Q-250mg |
2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one |
2416235-48-6 | 95% | 250mg |
$320.00 | 2024-05-21 | |
1PlusChem | 1P028Y4Q-50mg |
2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one |
2416235-48-6 | 95% | 50mg |
$182.00 | 2024-05-21 | |
Aaron | AR028YD2-10g |
2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one |
2416235-48-6 | 95% | 10g |
$3145.00 | 2023-12-15 | |
Enamine | EN300-7549030-2.5g |
2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one |
2416235-48-6 | 95.0% | 2.5g |
$1034.0 | 2025-02-24 | |
1PlusChem | 1P028Y4Q-5g |
2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one |
2416235-48-6 | 95% | 5g |
$1953.00 | 2024-05-21 | |
1PlusChem | 1P028Y4Q-100mg |
2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one |
2416235-48-6 | 95% | 100mg |
$243.00 | 2024-05-21 |
2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-oneに関する追加情報
2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one: A Comprehensive Overview
2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one, also known by its CAS number 2416235-48-6, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their potential applications in drug discovery and development. The structure of this compound is characterized by a pyrimidine ring system with substituents at positions 2, 4, and 5, making it a unique molecule with diverse functional groups that contribute to its chemical reactivity and biological activity.
The synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one involves a series of well-defined chemical reactions that highlight the versatility of pyrimidine chemistry. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, often employing multi-component reactions or microwave-assisted synthesis to enhance yield and purity. The presence of an amino group at position 2 and a hydroxymethyl group at position 4 imparts nucleophilic and hydrophilic properties, respectively, which are crucial for its interactions with biological systems.
One of the most intriguing aspects of this compound is its potential in pharmacology. Studies have shown that 2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one exhibits significant bioactivity, particularly in the context of enzyme inhibition and receptor modulation. For instance, recent research has demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways, making it a promising lead compound for anti-cancer drug development. Additionally, its bromine substituent at position 5 contributes to its electronic properties, enhancing its binding affinity to specific biological targets.
The hydroxymethyl group at position 4 plays a pivotal role in the compound's solubility and bioavailability. This functional group facilitates hydrogen bonding, which is essential for membrane permeability and distribution within biological systems. Furthermore, the hydroxymethyl moiety can act as a site for further chemical modification, enabling the creation of derivatives with enhanced pharmacokinetic profiles. Such modifications are critical in drug design, as they can improve efficacy while minimizing adverse effects.
In terms of applications, 2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one has shown promise in various therapeutic areas. Beyond oncology, it has been investigated for its potential in treating neurodegenerative diseases and inflammatory conditions. Its ability to modulate multiple pathways makes it a versatile candidate for multi-target drug design, which is increasingly sought after in modern medicine due to the complexity of many diseases.
The study of 2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one has also contributed significantly to our understanding of pyrimidine chemistry. Researchers have explored its reactivity under different conditions, revealing insights into its participation in nucleophilic aromatic substitution and other key organic reactions. These findings not only advance fundamental chemical knowledge but also pave the way for innovative synthetic strategies.
In conclusion, 2-Amino-5-bromo-4-(hydroxymethyl)-1H-pyrimidin-6-one, with its unique structure and diverse functional groups, stands as a remarkable example of how organic compounds can be harnessed for therapeutic purposes. Its continued exploration across various research domains underscores its importance in both academic and industrial settings. As ongoing studies uncover new facets of its chemistry and biology, this compound remains at the forefront of scientific innovation.
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